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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)pyridin-2-amine

CAS No.: 907945-72-6

Cat. No.: B2409629

Get Quote

A Critical Scaffold for Kinase Inhibitor Development
Executive Summary
4-(4-Chlorophenyl)pyrimidin-2-amine (CAS 133256-51-6) is a high-value pharmacophore

intermediate extensively utilized in the synthesis of ATP-competitive kinase inhibitors.

Structurally characterized by a 2-aminopyrimidine core substituted at the C4 position with a

para-chlorophenyl moiety, this compound serves as a "hinge-binder" motif in medicinal

chemistry.

Its primary utility lies in the development of inhibitors for Pim-1 (Proviral Integration site for

Moloney murine leukemia virus) kinases, which are implicated in cell survival and proliferation

in hematological malignancies and prostate cancer. This whitepaper provides a comprehensive

technical analysis of its physicochemical properties, validated synthesis pathways, analytical

characterization, and handling protocols for research and industrial applications.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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The 2-aminopyrimidine motif is a "privileged structure" in drug discovery due to its ability to

form bidentate hydrogen bonds with the hinge region of kinase enzymes. The 4-chlorophenyl

group provides essential hydrophobic interactions within the ATP-binding pocket.

Table 1: Core Chemical Data
Property Specification

Chemical Name 4-(4-Chlorophenyl)pyrimidin-2-amine

CAS Number 133256-51-6

Synonyms
2-Amino-4-(4-chlorophenyl)pyrimidine; 4-(4-

Chlorophenyl)-2-pyrimidinamine

Molecular Formula C₁₀H₈ClN₃

Molecular Weight 205.64 g/mol

Physical Form White to off-white crystalline solid

Melting Point 182 – 186 °C

Solubility
Soluble in DMSO (>30 mg/mL), DMF; Low

solubility in water

LogP (Predicted) ~2.1 (Lipophilic)

pKa (Predicted) ~3.5 (Pyridine N), ~13 (Amine)

Structural Mechanism & Biological Utility
The Hinge-Binding Mechanism
In the context of kinase inhibition, CAS 133256-51-6 acts as the anchoring moiety. The

exocyclic amine (donor) and the pyrimidine ring nitrogen (acceptor) typically form a hydrogen-

bonding network with the backbone residues of the kinase hinge region (e.g., Glu121 in Pim-1).

Therapeutic Applications[10]
Pim Kinase Inhibitors: Overexpression of Pim-1 is observed in diffuse large B-cell lymphoma

(DLBCL) and prostate cancer. Derivatives of CAS 133256-51-6 have shown nanomolar
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potency by blocking the ATP-binding site, preventing phosphorylation of downstream targets

like Bad and p21.

Antiviral Research: The scaffold is also explored in non-nucleoside reverse transcriptase

inhibitors (NNRTIs).

Diagram 1: Pharmacophore Interaction Logic
This diagram illustrates the logical flow from chemical structure to biological interaction.
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Caption: Mechanistic pathway of CAS 133256-51-6 derivatives in kinase inhibition.

Synthesis & Manufacturing Protocols
To ensure high purity and yield, the Enaminone Cyclization Route is the preferred method over

Suzuki coupling due to higher atom economy and the avoidance of expensive palladium

catalysts.

Validated Synthesis Protocol (Enaminone Route)
Reaction Principle: Condensation of a chalcone-like intermediate with a guanidine salt.

Step-by-Step Methodology:

Precursor Preparation:

Reagents: 4'-Chloroacetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal

(DMF-DMA, 1.2 eq).

Condition: Reflux neat or in Toluene for 6-12 hours.

Intermediate: Formation of 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one.
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Workup: Evaporate solvent; the intermediate often crystallizes upon cooling.

Cyclization:

Reagents: Intermediate from Step 1 (1.0 eq), Guanidine Carbonate (1.5 eq) or Guanidine

Nitrate (with NaOEt base).

Solvent: Ethanol or 2-Methoxyethanol (for higher temp).

Condition: Reflux (80-100 °C) for 12-24 hours.

Mechanism: Michael addition of guanidine followed by cyclization and elimination of

dimethylamine.

Purification:

Cool the reaction mixture to room temperature.

Add water to precipitate the product if it hasn't already.

Filter the solid and wash with cold ethanol/water (1:1).

Recrystallization: Ethanol or Ethyl Acetate/Hexane.

Diagram 2: Synthesis Workflow
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Caption: Industrial standard enaminone cyclization route for 2-amino-4-arylpyrimidines.

Analytical Characterization & Quality Control
Trustworthiness in data is paramount. The following parameters define a "Pass" for this

substance.

HPLC Method (Purity Assessment)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 min.
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Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 300 nm (pyrimidine conjugation).

Retention Time: Expect elution around 8-10 min depending on dead volume.

¹H-NMR Interpretation (DMSO-d₆, 400 MHz)
δ 8.35 (d, 1H): Pyrimidine H-6 (Doublet due to coupling with H-5).

δ 8.05 (d, 2H): Aromatic protons on chlorophenyl ring (Ortho to pyrimidine).

δ 7.55 (d, 2H): Aromatic protons on chlorophenyl ring (Meta to pyrimidine).

δ 7.15 (d, 1H): Pyrimidine H-5.

δ 6.60 (s, 2H): -NH₂ protons (Broad singlet, exchangeable with D₂O).

Safety & Handling (GHS Standards)
While useful, this compound is a bioactive organic amine and must be handled with

containment.[1]

Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

PPE Requirements: Nitrile gloves, safety goggles, and use within a fume hood to prevent

inhalation of dust.

Storage: Store at 2-8°C in a tightly closed container, protected from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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